(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid
CAS No.: 103368-21-4
Cat. No.: VC21305322
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103368-21-4 |
|---|---|
| Molecular Formula | C12H11NO3 |
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | 2-(4-methyl-2-oxoquinolin-1-yl)acetic acid |
| Standard InChI | InChI=1S/C12H11NO3/c1-8-6-11(14)13(7-12(15)16)10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,15,16) |
| Standard InChI Key | VKKWCKNFSMMXJZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)N(C2=CC=CC=C12)CC(=O)O |
| Canonical SMILES | CC1=CC(=O)N(C2=CC=CC=C12)CC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid features a complex heterocyclic structure with multiple functional groups strategically positioned on the quinoline scaffold. The molecular formula of this compound is C₁₂H₁₁NO₃, indicating the presence of twelve carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms . The structural arrangement can be precisely described using its InChI notation: InChI=1/C12H11NO3/c1-8-6-11(14)13(7-12(15)16)10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,15,16) .
The quinoline core consists of a benzene ring fused with a pyridine ring, creating the bicyclic aromatic system characteristic of quinoline compounds. In this particular derivative, several key modifications define its unique structure:
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A methyl group (-CH₃) is attached at the 4-position of the quinoline ring, which likely influences the electron density distribution within the aromatic system.
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A ketone group (C=O) is present at the 2-position, converting the quinoline into a 2-oxoquinoline (also known as a 2-quinolone) structure.
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An acetic acid group (-CH₂COOH) is attached to the nitrogen atom at position 1, resulting in the N-substituted 2-quinolone system.
This specific arrangement of functional groups creates a molecule with distinct chemical properties and reactivity patterns. The presence of the 2-oxo group transforms the quinoline into a quinolone, significantly altering the electronic character of the heterocyclic system. Meanwhile, the N-substitution with the acetic acid moiety introduces additional functionality that can participate in various chemical transformations.
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